N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide (CAS: 877631-49-7, C₂₁H₂₈N₄O₄) is a synthetic organic compound featuring a furan ring, a 4-phenylpiperazine moiety, and an ethanediamide backbone substituted with a 3-hydroxypropyl group . The 3-hydroxypropyl group likely enhances hydrophilicity, while the phenylpiperazine and furan components may contribute to binding affinity and selectivity .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c26-14-5-9-22-20(27)21(28)23-16-18(19-8-4-15-29-19)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-4,6-8,15,18,26H,5,9-14,16H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZBNJMKUZLNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylpiperazine with suitable reagents to introduce the desired substituents.
Coupling Reactions: The furan ring and phenylpiperazine moiety are coupled using appropriate linkers and reaction conditions.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the intermediate compound with 3-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpiperazine moiety can be reduced to form secondary amines.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and hydroxypropyl group may also contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
N'-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N-(2-Hydroxyethyl)Ethanediamide
Structural Difference : The sole distinction lies in the substitution of the 3-hydroxypropyl group with a 2-hydroxyethyl group .
Implications :
Ranitidine Derivatives (e.g., Ranitidine Diamine Hemifumarate)
Structural Differences: Ranitidine-related compounds feature a dimethylaminomethyl-furan core linked to sulfanyl-ethyl-nitroacetamide groups . Unlike the target compound, they lack a piperazine ring and ethanediamide backbone. Functional Contrast:
- Pharmacological Role : Ranitidine derivatives act as histamine H₂ receptor antagonists, whereas the target compound’s piperazine and hydroxypropyl groups suggest divergent receptor targets (e.g., adrenergic or serotonin receptors) .
- Electron-Withdrawing Groups : Ranitidine’s nitroacetamide moiety enhances electrophilicity, which is absent in the ethanediamide structure of the target compound .
Silodosin (KMD3213)
Structural Overlap : Silodosin shares a 3-hydroxypropyl group and a piperazine-derived structure but incorporates a carboxamide and trifluoroethoxy-phenyl group .
Functional Insights :
- Receptor Specificity: Silodosin is a selective α₁A-adrenoceptor antagonist. The target compound’s furan and phenylpiperazine may modulate similar receptors but with distinct selectivity due to differences in aromatic substituents .
Pesticide Analogs (e.g., Cyprofuram)
Structural Contrast : Cyprofuram contains a tetrahydro-2-oxo-3-furanyl group and chlorophenyl substituents, diverging significantly from the target compound’s ethanediamide and phenylpiperazine motifs .
Functional Divergence : Cyprofuram’s design prioritizes fungicidal activity, highlighting how structural variations (e.g., oxo-furan vs. ethanediamide) dictate biological targets and applications .
Research Implications and Gaps
- Hydroxyalkyl Chain Optimization : The 3-hydroxypropyl substitution merits further study for its role in bioavailability compared to shorter-chain analogs .
- Piperazine-Furan Synergy : Structural analogs like silodosin suggest that combining piperazine with aromatic systems (furan/phenyl) could enhance receptor selectivity .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C24H27N5O3
- Molecular Weight : 433.512 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Adenosine Receptors : Acts as an antagonist at A2A adenosine receptors, which are involved in neurodegenerative diseases.
- α1 Receptors : Exhibits antagonistic activity that may influence cardiovascular and neurological functions.
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, relevant for Alzheimer's disease treatment.
Therapeutic Applications
The compound has been evaluated for various therapeutic effects:
- Neurodegenerative Diseases : Potential applications in treating conditions like Parkinson's and Alzheimer's disease due to its neuroprotective properties.
- Analgesic Effects : Investigated for pain relief capabilities, similar to other compounds in its class.
- Antimicrobial Activity : Related compounds have demonstrated effectiveness against various bacterial and fungal strains.
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of this compound:
Synthesis and Preparation Methods
The synthesis of this compound involves multiple steps, typically beginning with the preparation of furan derivatives followed by coupling reactions with piperazine analogs.
Common Synthetic Route
- Preparation of Furan Derivative : Synthesize furan-based intermediates.
- Piperazine Coupling : React furan derivatives with piperazine compounds under controlled conditions.
- Final Modifications : Introduce hydroxypropyl groups to achieve the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
